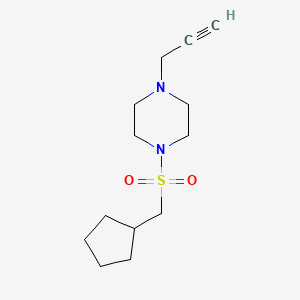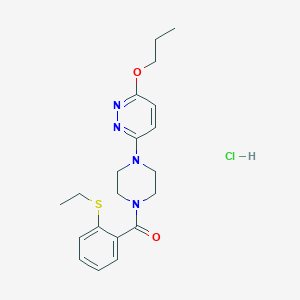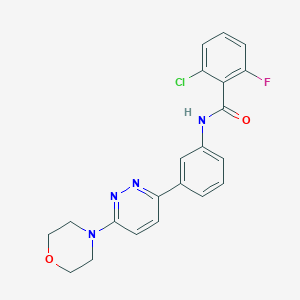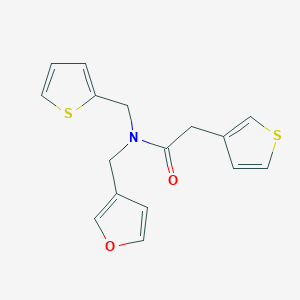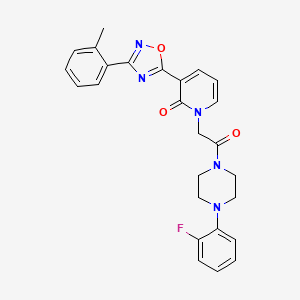![molecular formula C23H22N4O2S B3017335 5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide CAS No. 872596-54-8](/img/structure/B3017335.png)
5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some pyrazoline derivatives have also shown affinity to binding cholinesterase (AChE and BChE) active site, suggesting potential neuroprotective effects .
Mode of Action
For instance, they can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
For instance, they can inhibit enzymes involved in critical cellular processes, disrupt signal transduction pathways, or interfere with the synthesis or function of key biomolecules .
Pharmacokinetics
Factors such as solubility, stability, permeability, and metabolic stability can influence how well a compound is absorbed, distributed, metabolized, and excreted from the body .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
Action Environment
Additionally, the physiological environment within the body, such as the presence of enzymes, pH changes, and interactions with other biomolecules, can also impact a compound’s action .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-5-6-10-20(15)27-22(18-13-30-14-19(18)25-27)24-23(29)16-11-21(28)26(12-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNTZHDXHZVULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
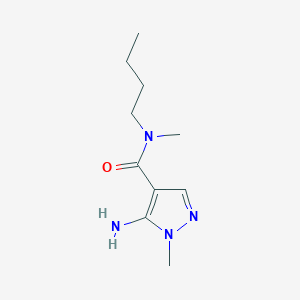
![N-{[4-(4-ETHOXYPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE](/img/structure/B3017253.png)
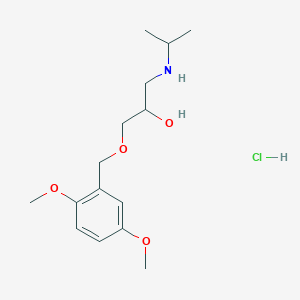
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/new.no-structure.jpg)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3017263.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)
